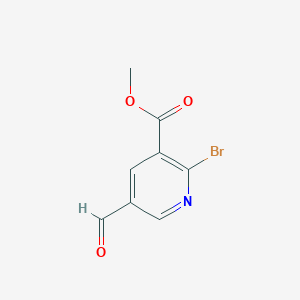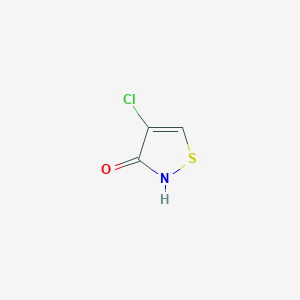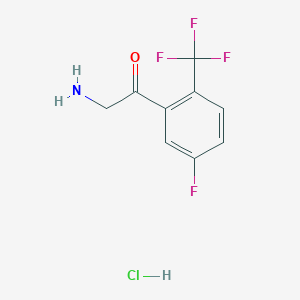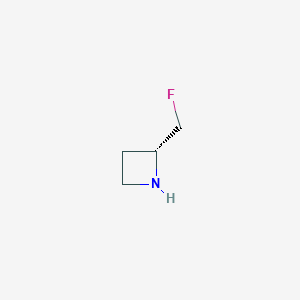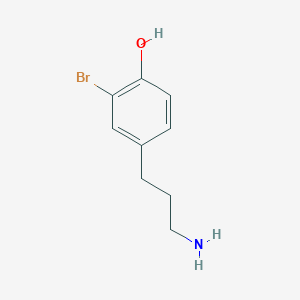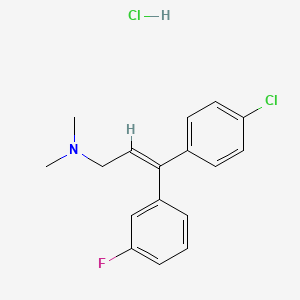
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride is a synthetic organic compound. It is characterized by the presence of chlorophenyl and fluorophenyl groups attached to a dimethylaminopropene backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 3-fluorobenzaldehyde in the presence of a base to form the corresponding intermediate.
Addition of the dimethylamino group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Formation of the final product: The final step involves the reaction of the intermediate with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-2-Dimethylaminopropane Hydrochloride
- 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminopropanol Hydrochloride
- 1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminopropane Hydrochloride
Uniqueness
1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride is unique due to its specific structural features, such as the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. Its unique structure may result in different reactivity and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C17H18Cl2FN |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
(Z)-3-(4-chlorophenyl)-3-(3-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17ClFN.ClH/c1-20(2)11-10-17(13-6-8-15(18)9-7-13)14-4-3-5-16(19)12-14;/h3-10,12H,11H2,1-2H3;1H/b17-10-; |
Clave InChI |
PNADBYWNNBOKJK-HVHKRRFMSA-N |
SMILES isomérico |
CN(C)C/C=C(/C1=CC=C(C=C1)Cl)\C2=CC(=CC=C2)F.Cl |
SMILES canónico |
CN(C)CC=C(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


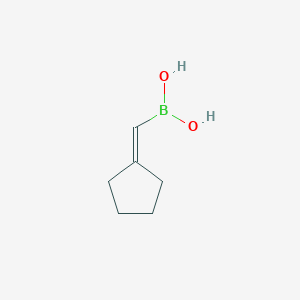
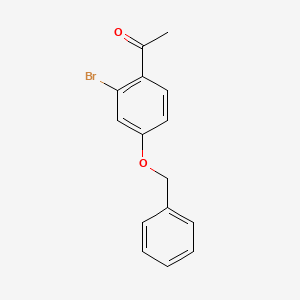
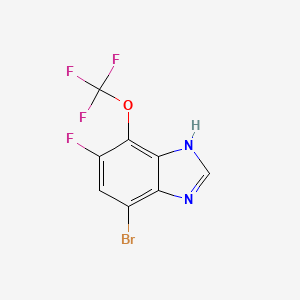
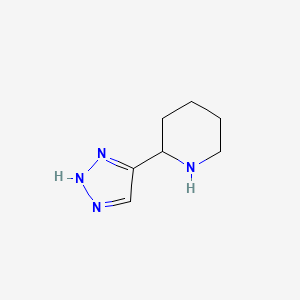
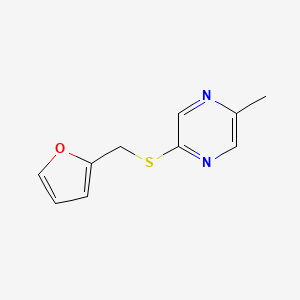
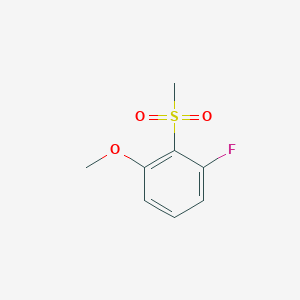
![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)
